(4,5-Dimethylpyridin-2-yl)methanol
CAS No.: 121638-24-2
Cat. No.: VC20818511
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121638-24-2 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | (4,5-dimethylpyridin-2-yl)methanol |
Standard InChI | InChI=1S/C8H11NO/c1-6-3-8(5-10)9-4-7(6)2/h3-4,10H,5H2,1-2H3 |
Standard InChI Key | RHIUGQZUHQIQPZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1C)CO |
Canonical SMILES | CC1=CC(=NC=C1C)CO |
Introduction
Chemical Identity and Structural Characteristics
(4,5-Dimethylpyridin-2-yl)methanol is a heterocyclic organic compound belonging to the family of substituted pyridines. Its structure consists of a pyridine core with two methyl substituents at positions 4 and 5, and a hydroxymethyl group (–CH₂OH) at position 2. This arrangement creates a molecule with both aromatic and alcohol functionalities, contributing to its chemical versatility.
Basic Identification Parameters
The compound is uniquely identified through various chemical identifiers and registry numbers, as outlined in Table 1:
Parameter | Value |
---|---|
IUPAC Name | (4,5-dimethylpyridin-2-yl)methanol |
Common Name | 2-Pyridinemethanol,4,5-dimethyl-(9CI) |
CAS Registry Number | 121638-24-2 |
Molecular Formula | C₈H₁₁NO |
Molecular Weight | 137.17904 g/mol |
Exact Molecular Mass | 137.084063974 g/mol |
PubChem CID | 104893 |
PubChem ID | 14296060 |
These identification parameters establish the unique chemical identity of the compound and facilitate its tracking in chemical databases and literature .
Physical and Chemical Properties
Understanding the physical and chemical properties of (4,5-dimethylpyridin-2-yl)methanol is crucial for predicting its behavior in various chemical environments and applications.
Structural Properties
The molecule exhibits specific structural characteristics that influence its reactivity and physical behavior:
Property | Value |
---|---|
Heavy Atom Count | 10 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
Complexity | 105 |
Topological Polar Surface Area | 33.1 Ų |
XLogP | 0.7 |
These structural properties indicate a relatively small molecule with moderate hydrophilicity, as evidenced by its computed XLogP value of 0.7, suggesting reasonable solubility in both polar and non-polar solvents .
Molecular Representations
Various notations are used to represent the structure of (4,5-dimethylpyridin-2-yl)methanol:
Notation Type | Representation |
---|---|
InChI | InChI=1S/C8H11NO/c1-6-3-8(5-10)9-4-7(6)2/h3-4,10H,5H2,1-2H3 |
InChIKey | RHIUGQZUHQIQPZ-UHFFFAOYSA-N |
SMILES | CC1C(C)=CN=C(CO)C=1 |
These notations provide standardized representations of the compound's structure, facilitating database searches and computational analyses .
Reactivity and Chemical Behavior
The reactivity of (4,5-dimethylpyridin-2-yl)methanol is largely determined by its functional groups. The presence of a hydroxymethyl group at the 2-position of the pyridine ring creates a reactive site for various chemical transformations.
Functional Group Reactivity
The compound contains two primary reactive centers:
-
The hydroxymethyl group (–CH₂OH), which can participate in typical alcohol reactions such as oxidation, esterification, and nucleophilic substitution
-
The pyridine nitrogen, which can act as a weak base and participate in coordination chemistry with metals
These dual functionalities make the compound valuable in various synthetic pathways, particularly in the preparation of more complex heterocyclic structures.
Related Compounds and Structural Analogs
(4,5-Dimethylpyridin-2-yl)methanol is part of a broader family of substituted pyridine derivatives with similar structural features.
Structural Analogs
Several structural analogs were identified in the search results:
Compound | CAS Number | Structural Relationship |
---|---|---|
2-Hydroxymethyl-3-methylpyridine | 63071-09-0 | Position variation of methyl group |
(4-Methylpyridin-2-yl)methanol | 42508-74-7 | Single methyl at position 4 |
5-methyl-2-Pyridinemethanol | 22940-71-2 | Single methyl at position 5 |
4,6-dimethyl-2-Pyridinemethanol | 18087-99-5 | Dimethyl substitution at positions 4 and 6 |
5,6-dimethyl-2-Pyridinemethanol | 153646-65-2 | Dimethyl substitution at positions 5 and 6 |
2-Pyridinemethanol,3,4-dimethyl- | 121638-25-3 | Dimethyl substitution at positions 3 and 4 |
These structural analogs differ in the position and number of methyl substituents on the pyridine ring, potentially leading to variations in physical properties and reactivity .
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